

# 5-[4-(Methylthio)phenyl]-1H-tetrazole molecular structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-[4-(Methylthio)phenyl]-1H-tetrazole

Cat. No.: B160945

[Get Quote](#)

## An In-Depth Technical Guide to 5-[4-(Methylthio)phenyl]-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **5-[4-(methylthio)phenyl]-1H-tetrazole**, a heterocyclic compound of interest in medicinal chemistry and materials science.

## Molecular Structure and IUPAC Name

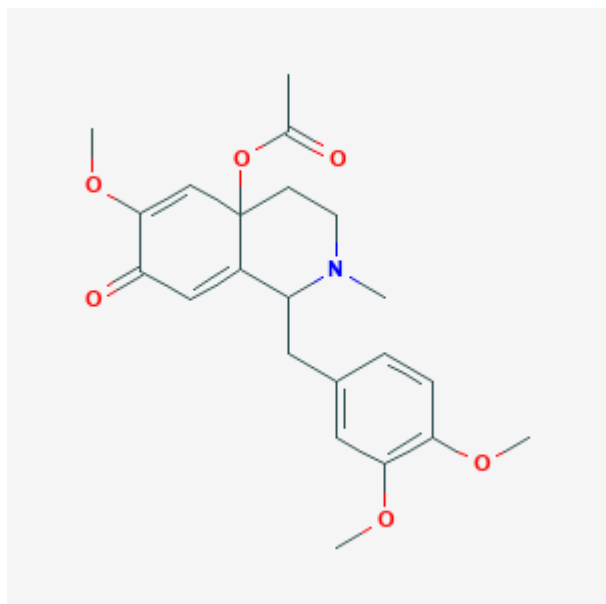
The compound **5-[4-(methylthio)phenyl]-1H-tetrazole** consists of a phenyl ring substituted with a methylthio group at the para position, which is in turn attached to a 1H-tetrazole ring at the 5-position. The tetrazole ring is a five-membered aromatic ring with four nitrogen atoms and one carbon atom.

IUPAC Name: **5-[4-(methylthio)phenyl]-1H-tetrazole**<sup>[1]</sup>

Molecular Formula: C<sub>8</sub>H<sub>8</sub>N<sub>4</sub>S<sup>[2]</sup>

Molecular Weight: 192.24 g/mol <sup>[2]</sup>

Chemical Structure:



**Figure 1.** 2D structure of **5-[4-(methythio)phenyl]-1H-tetrazole**.

## Physicochemical and Spectroscopic Data

While experimental crystallographic data for **5-[4-(methythio)phenyl]-1H-tetrazole** is not readily available in the public domain, a range of physicochemical properties can be predicted through computational methods. Spectroscopic data for similar 5-substituted-1H-tetrazoles provide an indication of the expected spectral characteristics.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>4</sub> S	[2]
Molecular Weight	192.24 g/mol	[2]
Predicted LogP	2.3	Predicted
Predicted pKa	4.1 (acidic, tetrazole N-H)	Predicted
Predicted Solubility	Insoluble in water, soluble in polar organic solvents	Predicted
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 7.4-7.6 (m, 4H, Ar-H), 2.5 (s, 3H, S-CH <sub>3</sub> ), ~16.5 (br s, 1H, N-H)	Expected
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	δ ~155 (C-tetrazole), ~140 (C-S), ~129 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-C), ~14 (S-CH <sub>3</sub> )	Expected
IR (KBr, cm <sup>-1</sup> )	~3000-2500 (N-H str.), ~1600 (C=N str.), ~1450-1550 (aromatic C=C str.)	Expected

Note: Predicted values are generated from computational models and should be confirmed experimentally. Expected NMR and IR values are based on data for analogous compounds.

## Experimental Protocols: Synthesis

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[3][4] The following protocol is a representative procedure for the synthesis of **5-[4-(methylthio)phenyl]-1H-tetrazole** from 4-(methylthio)benzonitrile.

Reaction Scheme:

 Synthesis of 5-[4-(methylthio)phenyl]-1H-tetrazole

**Figure 2.** General reaction scheme for the synthesis of **5-[4-(methylthio)phenyl]-1H-tetrazole**.

#### Materials:

- 4-(methylthio)benzonitrile
- Sodium azide ( $\text{NaN}_3$ )
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ ) or a Lewis acid catalyst (e.g.,  $\text{ZnCl}_2$ )
- Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
- Hydrochloric acid (HCl), aqueous solution
- Ethyl acetate
- Deionized water
- Anhydrous magnesium sulfate or sodium sulfate

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)benzonitrile (1 equivalent) in DMF.
- **Addition of Reagents:** To the stirred solution, add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents). Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate safety precautions.
- **Reaction:** Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an aqueous solution of HCl (e.g., 2 M) to a pH of approximately 2-3 to protonate the tetrazole ring. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

- Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield **5-[4-(methylthio)phenyl]-1H-tetrazole** as a solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

- Melting Point Determination
- $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)

## Mandatory Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **5-[4-(methylthio)phenyl]-1H-tetrazole**.

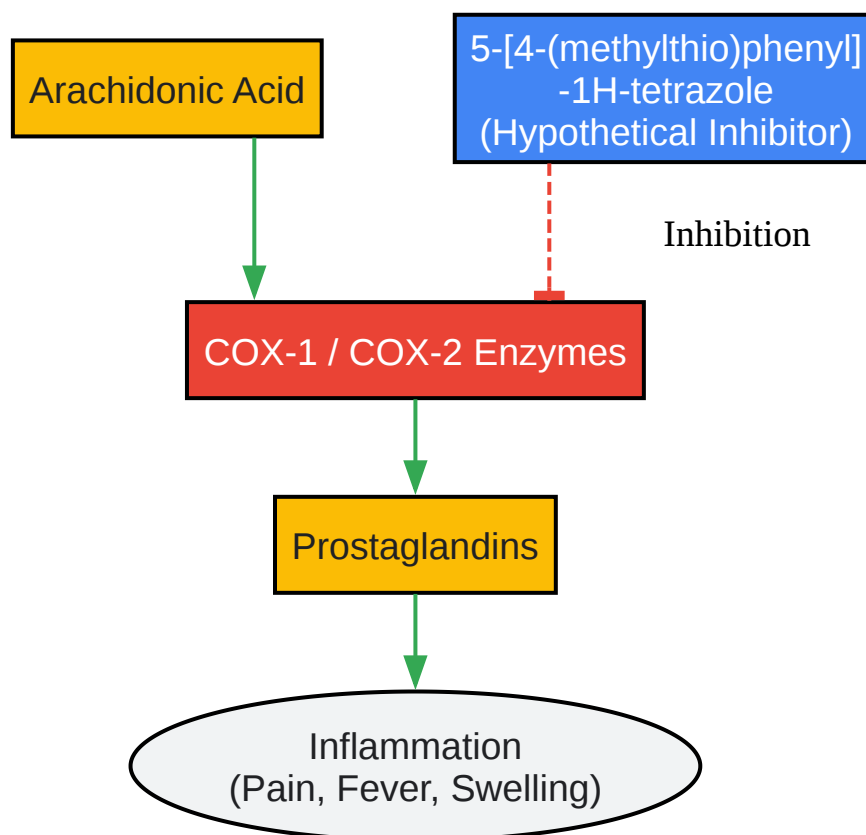


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-[4-(methylthio)phenyl]-1H-tetrazole**.

## Potential Biological Activity Context

While a specific signaling pathway for **5-[4-(methylthio)phenyl]-1H-tetrazole** has not been elucidated, tetrazole derivatives are known to exhibit anti-inflammatory properties.[5] The following diagram illustrates a simplified, hypothetical mechanism of action for an anti-inflammatory agent that inhibits the cyclooxygenase (COX) pathway, a common target for such drugs. This is a generalized representation and has not been experimentally verified for this specific compound.



[Click to download full resolution via product page](#)

Caption: Hypothetical anti-inflammatory mechanism via COX enzyme inhibition.

## Applications and Future Directions

Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their role as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[6][7] Derivatives of 5-substituted-1H-tetrazoles have been investigated for a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antihypertensive effects.[6][8]

The subject compound, **5-[4-(methylthio)phenyl]-1H-tetrazole**, serves as a valuable scaffold for further chemical modification to explore its potential as a therapeutic agent. Future research could focus on:

- **Lead Optimization:** Synthesizing analogs to establish structure-activity relationships (SAR) for various biological targets.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects.
- **Materials Science Applications:** Investigating its use as a ligand in the formation of coordination polymers or as a component in energetic materials.

This technical guide provides a foundational understanding of **5-[4-(methylthio)phenyl]-1H-tetrazole**. Further experimental investigation is required to fully characterize its properties and explore its potential applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 5-[4-(METHYLTHIO)PHENYL]-1H-TETRAZOLE | CAS: 138689-79-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
2. 5-[4-(METHYLTHIO)PHENYL]-1H-TETRAZOLE | 138689-79-9 [chemicalbook.com]
3. scielo.br [scielo.br]
4. 1H-Tetrazole synthesis [organic-chemistry.org]
5. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
6. eurekaselect.com [eurekaselect.com]
7. Tetrazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-[4-(Methylthio)phenyl]-1H-tetrazole molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160945#5-4-methylthio-phenyl-1h-tetrazole-molecular-structure-and-iupac-name]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)